molecular formula C12H14Cl3N3O2 B11087558 N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide

N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide

Cat. No.: B11087558
M. Wt: 338.6 g/mol
InChI Key: LSVIWDRCQZMDNR-UHFFFAOYSA-N
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Description

N-(tert-Butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with three chlorine atoms, a methyl group, and a carboxamide group linked to a tert-butylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,5,6-trichloro-4-methylpyridine-3-carboxylic acid.

    Formation of the Amide: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation: The acid chloride is reacted with tert-butylamine in the presence of a base like triethylamine to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.

    Oxidation and Reduction: The carboxamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the carboxamide group.

    Reduction Products: Reduced forms of the carboxamide group.

    Hydrolysis Products: 2,5,6-trichloro-4-methylpyridine-3-carboxylic acid and tert-butylamine.

Scientific Research Applications

N-(tert-Butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or interfering with cellular processes. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    N-(tert-Butylcarbamoyl)-4-methylpyridine-3-carboxamide: Lacks the chlorine substituents, resulting in different chemical properties.

    2,5,6-Trichloro-4-methylpyridine-3-carboxylic acid: The precursor to the compound, lacking the tert-butylcarbamoyl group.

    N-(tert-Butylcarbamoyl)-2,5,6-trichloropyridine: Similar structure but without the methyl group.

Uniqueness: N-(tert-Butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butylcarbamoyl group and multiple chlorine atoms distinguishes it from other pyridine derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14Cl3N3O2

Molecular Weight

338.6 g/mol

IUPAC Name

N-(tert-butylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C12H14Cl3N3O2/c1-5-6(8(14)16-9(15)7(5)13)10(19)17-11(20)18-12(2,3)4/h1-4H3,(H2,17,18,19,20)

InChI Key

LSVIWDRCQZMDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NC(C)(C)C

Origin of Product

United States

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